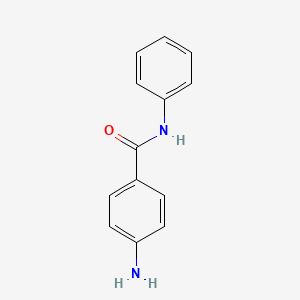

4-Amino-N-phenylbenzamide

CAS No.: 782-45-6

Cat. No.: VC1960964

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 782-45-6 |

|---|---|

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 4-amino-N-phenylbenzamide |

| Standard InChI | InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) |

| Standard InChI Key | QHWDUJPWCGEBTH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

Introduction

Chemical Structure and Identification

4-Amino-N-phenylbenzamide belongs to the benzamide class of compounds, featuring a benzamide core with an amino group at the para position of the benzoyl ring and a phenyl group attached to the amide nitrogen. This structural arrangement confers unique physical, chemical, and biological properties to the molecule.

Basic Identification Data

The compound can be identified through various parameters as presented in Table 1:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O |

| CAS Number | 782-45-6 |

| IUPAC Name | 4-amino-N-phenylbenzamide |

| Molecular Weight | 212.247 g/mol |

| InChIKey | QHWDUJPWCGEBTH-UHFFFAOYSA-N |

Table 1: Identification parameters of 4-Amino-N-phenylbenzamide

Structural Representation

The compound consists of a para-aminobenzamide moiety connected to a phenyl ring through an amide bond. This arrangement provides multiple sites for potential hydrogen bonding and other intermolecular interactions. The structure can be represented by the SMILES notation: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N, which precisely defines its molecular connectivity .

The InChI representation (InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16)) further elucidates the exact chemical structure, including hydrogen positions .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Amino-N-phenylbenzamide is crucial for developing effective formulations and predicting its behavior in biological systems.

Physical Properties

The compound exhibits characteristic physical properties as detailed in Table 2:

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.244 g/cm³ |

| Melting Point | 127-131°C |

| Boiling Point | 321.2°C (at 760 mmHg) |

| Flash Point | 148.1°C |

| LogP | 3.17530 |

| Polar Surface Area (PSA) | 55.12000 Ų |

Table 2: Physical properties of 4-Amino-N-phenylbenzamide

Chemical Properties

The chemical reactivity of 4-Amino-N-phenylbenzamide is largely determined by its functional groups. The primary amine group at the para position of the benzamide can participate in various chemical reactions, including nucleophilic substitutions, acylations, and reductions. The amide bond connecting the two aromatic rings contributes to the compound's stability while also serving as a potential hydrogen bond donor and acceptor .

Predicted Collision Cross Section

Mass spectrometry analysis provides valuable collision cross-section data for various adducts of 4-Amino-N-phenylbenzamide, as shown in Table 3:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 213.10224 | 147.7 |

| [M+Na]⁺ | 235.08418 | 160.6 |

| [M+NH₄]⁺ | 230.12878 | 156.4 |

| [M+K]⁺ | 251.05812 | 153.5 |

| [M-H]⁻ | 211.08768 | 153.2 |

| [M+Na-2H]⁻ | 233.06963 | 157.4 |

| [M]⁺ | 212.09441 | 151.0 |

| [M]⁻ | 212.09551 | 151.0 |

Table 3: Predicted collision cross-section data for 4-Amino-N-phenylbenzamide adducts

Pharmacological Properties and Applications

The most significant aspect of 4-Amino-N-phenylbenzamide lies in its pharmacological properties, particularly its anticonvulsant activity.

Anticonvulsant Activity

4-Amino-N-phenylbenzamide and its derivatives have demonstrated considerable anticonvulsant activity in various experimental models. Research has shown that these compounds are particularly effective in the maximal electroshock seizure (MES) model, which is predictive of activity against generalized tonic-clonic (grand mal) seizures .

Studies have also evaluated these compounds using the pentylenetetrazole (PTZ) model, which is predictive of activity against absence seizures. The efficacy in these models suggests a broad spectrum of potential anticonvulsant activity .

Structure-Activity Relationship

Molecular modeling and crystallographic studies have revealed critical structural features necessary for the anticonvulsant activity of 4-Amino-N-phenylbenzamide and related compounds . These findings include:

-

Conformation Requirements: Active compounds adopt a specific conformation where:

-

Hydrogen Bonding: Intermolecular hydrogen bonding to the central amide group appears to be a crucial interaction for activity. The specific conformation of active compounds facilitates the formation of hydrogen bonds to the carbonyl oxygen atom .

-

Substitution Effects: Structure-activity relationship studies have revealed that:

Pharmacophoric Model

Based on pharmacophoric studies of antiepileptic drugs, three main structural components appear essential for anticonvulsant activity in compounds like 4-Amino-N-phenylbenzamide:

-

A hydrogen bond donor/acceptor moiety

-

An electron donor group

-

A hydrophobic region typically provided by aromatic rings such as the phenyl residue

This pharmacophoric model aligns with the observed activity of 4-Amino-N-phenylbenzamide and provides a framework for designing more potent derivatives.

Synthesis and Characterization

Synthetic Approaches

While the search results don't provide a specific synthesis route for 4-Amino-N-phenylbenzamide itself, related benzamide derivatives are typically synthesized through reactions between benzoic acid derivatives and aniline compounds. General synthetic approaches may include:

-

Reaction of 4-aminobenzoic acid with aniline in the presence of coupling agents

-

Reduction of corresponding nitro compounds (e.g., 4-nitro-N-phenylbenzamide)

-

Reaction of 4-aminobenzoyl chloride with aniline

For related compounds, a synthetic route has been described involving p-aminobenzoic acid reactions with various aniline derivatives to prepare amidic compounds .

Characterization Methods

The characterization of 4-Amino-N-phenylbenzamide and its derivatives typically involves multiple analytical techniques:

-

Spectroscopic Methods:

-

FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups, particularly the characteristic amide C=O stretching band around 1624 cm⁻¹ and N-H stretching around 3325 cm⁻¹

-

NMR (Nuclear Magnetic Resonance): Provides structural confirmation through ¹H and ¹³C NMR spectra

-

MS (Mass Spectrometry): Determines molecular weight and fragmentation patterns

-

-

X-ray Diffraction: Used to determine precise molecular structures and conformations, particularly important for understanding structure-activity relationships

-

Molecular Mechanics Calculations: Employed to analyze conformations of active and inactive benzamide derivatives

Structural Analogues and Derivatives

Several structural analogues and derivatives of 4-Amino-N-phenylbenzamide have been synthesized and studied for their biological activities:

Key Derivatives

-

Alkylated Derivatives:

-

Ring-Substituted Derivatives:

-

N-Substituted Derivatives:

Comparative Activity

Studies have shown varying degrees of anticonvulsant and antibacterial activity among these derivatives:

-

Antibacterial Activity: Compounds possessing electron-withdrawing groups generally exhibit better antibacterial activity than those with electron-donating groups, particularly against S. aureus and Pseudomonas aeruginosa .

-

Anticonvulsant Activity: Methoxylated derivatives have demonstrated significant anti-seizure activity in the MES model, with 2-OCH₃ and 4-OCH₃ substituted compounds also showing potent activity against PTZ-induced seizures .

Future Research Directions

Based on the promising anticonvulsant and antibacterial properties of 4-Amino-N-phenylbenzamide and its derivatives, several potential research directions emerge:

-

Optimization of Structure: Further modifications to enhance efficacy and reduce potential side effects, guided by the established structure-activity relationships.

-

Mechanism Elucidation: More detailed studies to determine the precise mechanism of action at the molecular and cellular levels.

-

Formulation Development: Development of appropriate drug delivery systems to optimize bioavailability and pharmacokinetic properties.

-

Combination Therapy: Investigation of potential synergistic effects when combined with existing anticonvulsant medications.

-

Expanded Application: Exploration of other potential therapeutic applications beyond anticonvulsant and antibacterial activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume